
6-Oxopiperidine-3-carboxylic acid
Overview
Description
6-Oxopiperidine-3-carboxylic acid is an organic compound with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol . It is a derivative of piperidine, characterized by the presence of a carboxylic acid group at the third position and a ketone group at the sixth position. This compound is known for its white to off-white solid form and slight solubility in water, methanol, and dimethyl sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-oxopiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-(2,4-dimethoxybenzyl)-6-oxopiperidine-3-carboxylic acid with anisole and trifluoroacetic acid at 80°C for six hours . This reaction yields the desired product through a series of cyclization and deprotection steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in sealed, dry conditions to maintain its stability and prevent hygroscopic degradation .
Chemical Reactions Analysis
Types of Reactions: 6-Oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or dicyclohexylcarbodiimide are employed for esterification and amidation reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
Medicinal Chemistry
1.1. Role as a Biomarker for Pyridoxine-Dependent Epilepsy
Recent studies have identified 6-oxo-pipecolate (a derivative of 6-oxopiperidine-3-carboxylic acid) as a novel biomarker for pyridoxine-dependent epilepsy (PDE). This condition is characterized by the accumulation of specific metabolites due to a deficiency in vitamin B6 metabolism. The stability of 6-oxo-pipecolate at room temperature makes it suitable for newborn screening, which is crucial for early diagnosis and treatment .
Case Study: Newborn Screening Method Development
A study demonstrated that 6-oxo-pipecolate could be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in blood, plasma, and urine samples from affected patients. The concentrations of 6-oxo-pipecolate were significantly higher in patients compared to controls, indicating its potential as a reliable biomarker for early diagnosis .
Pharmaceutical Applications
2.1. Synthesis of Pharmaceutical Compounds
This compound serves as an intermediate in the synthesis of various pharmaceutical agents, including antibiotics and other therapeutic compounds. Its derivatives have been explored for their antibacterial properties, contributing to the development of new antimicrobial agents .
Case Study: Antimicrobial Evaluation
A series of derivatives synthesized from this compound were evaluated for their antimicrobial activity against Mycobacterium tuberculosis. The results indicated that certain modifications enhanced lipophilicity and antibacterial efficacy, showcasing the compound's utility in drug development .
4.1. Metabolic Pathway Studies
Research has shown that this compound is involved in key metabolic pathways related to amino acid metabolism. Its derivatives can act as inhibitors or substrates in enzymatic reactions, providing insights into metabolic disorders.
Case Study: Enzyme Inhibition Studies
Inhibitory studies on enzymes involved in lysine metabolism revealed that derivatives of this compound could modulate enzyme activity, suggesting potential therapeutic avenues for metabolic disorders .
Mechanism of Action
The mechanism of action of 6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid and ketone groups allow it to participate in various biochemical reactions, potentially modulating enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 3-(2-Isopropoxycarbonyl-ethyl)-6-oxo-piperidine-3-carboxylic acid
- 2-(3,4-Dimethoxy-phenyl)-1-(4-methoxy-phenyl)-6-oxo-piperidine-3-carboxylic acid
- 3-(2-Benzylcarbamoyl-ethyl)-6-oxo-piperidine-3-carboxylic acid
Uniqueness: 6-Oxopiperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a carboxylic acid and a ketone group in a piperidine ring makes it a versatile intermediate for various synthetic applications .
Biological Activity
Overview
6-Oxopiperidine-3-carboxylic acid (C6H9NO3) is an organic compound characterized by a ketone group at the 6-position and a carboxylic acid group at the 3-position of the piperidine ring. This compound has garnered attention in scientific research due to its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry.
Property | Value |
---|---|
Molecular Formula | C6H9NO3 |
Molecular Weight | 143.14 g/mol |
Structure | Structure |
Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. It has been shown to inhibit certain enzymes, which disrupts metabolic pathways essential for the growth of pathogenic organisms. Notably, it acts as an inhibitor of acetate kinase (AcK), an enzyme crucial for several bacteria, including Mycobacterium tuberculosis and Escherichia coli .
Biological Activities
-
Antimicrobial Properties :
- Research indicates that this compound exhibits significant antimicrobial activity against multi-drug resistant strains of bacteria. Its mechanism involves the inhibition of AcK, leading to disrupted energy metabolism in bacteria .
- In a study, derivatives of this compound were tested against various bacterial strains, showing promising results as potential antimicrobial agents .
-
Enzyme Inhibition :
- The compound has been studied for its role in inhibiting enzymes involved in metabolic pathways. For example, it has been noted to inhibit enzymes that are crucial for the survival of certain pathogens, thereby providing a therapeutic avenue for developing new antibiotics .
-
Neurological Applications :
- This compound has potential applications in treating neurological disorders. It serves as an intermediate in synthesizing drugs aimed at conditions such as pyridoxine-dependent epilepsy (PDE) . The compound accumulates in patients with PDE and can be quantified using advanced analytical techniques, making it a candidate for biomarker development .
Case Studies
- Pyridoxine-Dependent Epilepsy (PDE) : A study highlighted the accumulation of 6-oxo-pipecolate (a related metabolite) in patients with PDE. This accumulation correlates with neurological symptoms and suggests that monitoring levels of this compound could aid in diagnosing and managing PDE effectively .
- Antimicrobial Efficacy : In a comparative study, derivatives of this compound were evaluated against standard antibiotics. The findings indicated that certain derivatives exhibited superior efficacy against resistant bacterial strains compared to conventional treatments .
Future Directions
Research into this compound is ongoing, with several potential applications being explored:
- Drug Development : As a building block for synthesizing complex molecules, there is significant interest in its application in pharmaceutical development targeting various diseases.
- Biomarker Identification : Continued exploration into its role as a biomarker for metabolic disorders could enhance newborn screening programs and improve early diagnosis and treatment outcomes for conditions like PDE .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-oxopiperidine-3-carboxylic acid and its derivatives in academic research?
- Methodological Answer : The synthesis of this compound derivatives typically involves multi-step organic reactions. A common approach includes:
- Condensation : Reaction of aldehydes (e.g., 4-fluorobenzaldehyde) with ethyl cyanoacetate under basic conditions (NaOEt) to form intermediates like 2-cyano-3-(4-fluorophenyl)glutaric acid diethyl ester .
- Cyclization : Reduction of cyano groups (e.g., using H₂/PtO₂) followed by thermal cyclization in refluxing toluene to yield this compound ethyl ester .
- Functionalization : Subsequent steps may include reductive methylation (e.g., LiAlH₄ or BH₃) or isomerization (e.g., EtONa in toluene) to achieve enantiomeric purity .
Key variables affecting yield include catalyst choice (Pd/Cu for cross-coupling), solvent polarity, and reaction time .
Q. How is this compound structurally characterized, and what analytical techniques are critical for validation?
- Methodological Answer : Structural elucidation relies on:
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm piperidine ring conformation and substituent positions. For example, δ~4.5–5.0 ppm for protons adjacent to the carbonyl group .
- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass 201.1080 for derivatives) .
- Chromatography : HPLC or GC to assess purity, especially after isomer separation .
Cross-validation with X-ray crystallography is recommended for resolving stereochemical ambiguities .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : This scaffold is explored for:
- Drug Discovery : As a core structure in protease inhibitors or receptor modulators. For example, derivatives like 4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid ethyl ester are intermediates in antipsychotic drug synthesis .
- Enzyme Inhibition : Modifying the carboxylic acid group to target cytochrome P450 (CYP3A4) or other enzymes .
Biological activity is typically assessed via in vitro assays (e.g., IC₅₀ determination) followed by SAR studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel this compound analogs?
- Methodological Answer : Contradictions often arise from stereoisomerism or solvent effects. Strategies include:
- Isomer Separation : Use chiral HPLC or recrystallization to isolate enantiomers .
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
- Collaborative Validation : Cross-checking results with independent labs or databases (e.g., PubChem) .
Documenting solvent, temperature, and instrument calibration parameters is critical for reproducibility .
Q. What strategies optimize reaction yields in the synthesis of enantiomerically pure this compound derivatives?
- Methodological Answer : Key optimization steps:
- Catalyst Screening : Test chiral catalysts (e.g., Ru-BINAP) for asymmetric hydrogenation .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., imine formation) .
Statistical tools like Design of Experiments (DoE) can identify optimal conditions .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer : Computational workflows include:
- Docking Studies : Use AutoDock or Schrödinger to model interactions with target proteins (e.g., CYP3A4) .
- QSAR Modeling : Train models on datasets of known analogs to predict IC₅₀ or logP values .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., bioavailability, toxicity) .
Validate predictions with in vitro assays and iterative refinement of models .
Q. Data Contradiction and Experimental Design
Q. How should researchers address discrepancies between theoretical and experimental yields in multi-step syntheses?
- Methodological Answer : Systematic troubleshooting steps:
- Intermediate Analysis : Isolate and characterize intermediates to identify bottlenecks (e.g., unstable enolates) .
- Byproduct Identification : Use LC-MS or TLC to detect side products (e.g., over-reduced species) .
- Reaction Monitoring : In situ techniques (e.g., FTIR) track reaction progress in real time .
Documenting deviations in protocols (e.g., humidity, reagent purity) aids root-cause analysis .
Q. What frameworks guide the formulation of rigorous research questions for studying this compound?
- Methodological Answer : Apply structured frameworks:
- PICO(T) : Define Population (compound class), Intervention (synthetic method), Comparison (alternative routes), Outcome (yield/purity), Timeframe .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
Example: "Does microwave-assisted synthesis improve the enantiomeric excess of this compound derivatives compared to conventional heating?" .
Properties
IUPAC Name |
6-oxopiperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5-2-1-4(3-7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZUSLUUMWDITR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339929 | |
Record name | 6-oxopiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22540-50-7 | |
Record name | 6-oxopiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-oxopiperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.